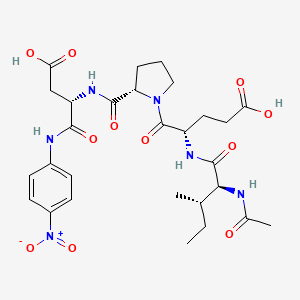

Ac-IEPD-PNA

Beschreibung

Eigenschaften

IUPAC Name |

(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[(2S)-2-[[(2S)-3-carboxy-1-(4-nitroanilino)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N6O11/c1-4-15(2)24(29-16(3)35)27(42)31-19(11-12-22(36)37)28(43)33-13-5-6-21(33)26(41)32-20(14-23(38)39)25(40)30-17-7-9-18(10-8-17)34(44)45/h7-10,15,19-21,24H,4-6,11-14H2,1-3H3,(H,29,35)(H,30,40)(H,31,42)(H,32,41)(H,36,37)(H,38,39)/t15-,19-,20-,21-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXEIIOVAGGAMCZ-NYMCBPKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38N6O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60385103 | |

| Record name | Ac-IEPD-PNA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60385103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

634.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216757-29-8 | |

| Record name | Ac-IEPD-PNA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60385103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context and Initial Identification As a Protease Substrate

Ac-Ile-Glu-Pro-Asp-PNA, also known as Ac-IEPD-pNA, was developed as a specific substrate for certain proteases, building upon the knowledge of their cleavage site preferences. While the precise first synthesis is not detailed in the provided results, its use is prominently linked to the study of granzyme B and caspases, enzymes that are central to apoptosis. A key reference points to a 1998 publication by J.L. Harris and colleagues in the Journal of Biological Chemistry, which is associated with its characterization as a caspase substrate that contains the granzyme B cleavage site. cpcscientific.com

Granzyme B, a serine protease found in cytotoxic T lymphocytes and natural killer (NK) cells, is known to initiate apoptosis by cleaving and activating caspases. echelon-inc.com The development of this compound was a significant step in understanding the activity of granzyme B, as it was identified as an optimal P4-P1 substrate sequence for this enzyme. cpcscientific.com The Ile-Glu-Pro-Asp sequence mimics the natural target site for granzyme B, allowing researchers to specifically measure its enzymatic activity. caymanchem.com The attachment of the p-nitroaniline (pNA) group provides a straightforward method for detection; when the peptide is cleaved by the protease, the released pNA produces a yellow color that can be quantified by measuring its absorbance at 405 nm. echelon-inc.comcaymanchem.com

Significance in Biochemical and Molecular Biology Investigations

Granzyme B Protease: Primary Target and Cleavage Site Dynamics

Granzyme B, a serine protease found in the granules of cytotoxic T lymphocytes and natural killer (NK) cells, plays a crucial role in inducing apoptosis in target cells. nih.govechelon-inc.com this compound is recognized as a colorimetric substrate for granzyme B, allowing for the accurate measurement of its enzymatic activity. echelon-inc.commedchemexpress.com

Specificity for Human Granzyme B Activity

This compound demonstrates a notable specificity for human granzyme B. nih.gov Studies have shown that while both mouse and human granzyme B can hydrolyze certain substrates like Boc-Ala-Ala-Asp-S-Bzl, only human granzyme B effectively cleaves this compound. nih.gov This species-specific hydrolysis highlights the nuanced differences in the active sites of granzyme B from different species. The cleavage of the peptide bond in this compound by granzyme B releases p-nitroanilide (pNA), which can be quantified by colorimetric detection at a wavelength of 405 nm. caymanchem.comcaymanchem.com

P4-P1 Subsite Specificity and Optimal Cleavage Sequence

The interaction between a protease and its substrate is largely governed by the amino acid sequence at and around the cleavage site, designated as P4-P3-P2-P1, where cleavage occurs after the P1 residue. For granzyme B, a strong preference for an aspartic acid (Asp) residue at the P1 position has been established. spandidos-publications.comnih.gov The tetrapeptide sequence Ile-Glu-Pro-Asp (IEPD) has been identified as a preferred P4-P3-P2-P1 recognition motif for granzyme B in small peptide substrates. spandidos-publications.comcpcscientific.com The specificity of granzyme B is significantly influenced by a preference for isoleucine at the P4 position and aspartic acid at the P1 position. escholarship.org The structure of the granzyme B active site, particularly the S1 subsite which accommodates the P1 residue, is a key determinant of this specificity. spandidos-publications.comnih.gov While the IEPD sequence is considered optimal for small substrates, it is important to note that optimal recognition of larger protein substrates may involve more extended sequences beyond this tetrapeptide motif. spandidos-publications.comnih.gov

Caspase-8 Protease: Secondary Target and Overlapping Specificity

This compound is also recognized and cleaved by caspase-8, another cysteine-aspartic protease involved in the apoptotic pathway. caymanchem.comcaymanchem.com This makes this compound a substrate for both granzyme B and caspase-8, indicating an overlapping substrate specificity between these two distinct classes of proteases. caymanchem.comcaymanchem.com Caspases, like granzyme B, exhibit a characteristic specificity for cleaving after aspartic acid residues. nih.gov The ability of this compound to be cleaved by both enzymes underscores the similarities in their substrate recognition motifs.

Comparative Substrate Profiling with Analogous Peptides

To better understand the specificity of Ac-Ile-Glu-Pro-Asp-PNA, it is useful to compare its cleavage with that of analogous peptide substrates.

Distinction from Caspase-8 Substrates with Modified Sequences (e.g., Ac-Ile-Glu-Thr-Asp-pNA)

The tetrapeptide sequence Ile-Glu-Thr-Asp (IETD) is recognized as a highly specific cleavage site for caspase-8. pubcompare.aibdbiosciences.commedchemexpress.com The substrate Ac-Ile-Glu-Thr-Asp-pNA (Ac-IETD-pNA) is therefore a more specific substrate for caspase-8 compared to this compound. medchemexpress.comechelon-inc.com The substitution of proline (Pro) at the P2 position in this compound with threonine (Thr) in Ac-IETD-pNA significantly alters the substrate's preference for caspase-8. This highlights the importance of the P2 residue in dictating the fine-tuned specificity of caspase-8. While both substrates are cleaved by caspase-8, the IETD sequence provides a more selective tool for measuring the activity of this specific caspase. pubcompare.aibdbiosciences.com

Methodologies for Substrate Specificity Determination (e.g., Combinatorial Libraries)

The determination of the optimal substrate sequence for proteases like granzyme B has been significantly advanced by the use of combinatorial peptide libraries. pnas.orgsci-hub.box This powerful technique allows for the rapid screening of a vast number of different peptide sequences to identify those that are most efficiently cleaved by a particular enzyme.

In a typical combinatorial library approach for determining protease specificity, a large collection of peptides is synthesized, often on a solid support such as beads. aacrjournals.org Each bead carries a unique peptide sequence. The library is designed to have diversity at specific amino acid positions (e.g., P1, P2, P3, P4, which are the amino acids N-terminal to the cleavage site).

To screen the library, it is incubated with the protease of interest. Beads carrying peptides that are good substrates for the enzyme will be cleaved. The cleaved products can then be identified using various methods. One common method involves the use of a fluorogenic or chromogenic reporter group that is released upon cleavage, allowing for the easy identification of "hit" beads. pnas.org

For granzyme B, combinatorial library screening has been instrumental in defining its substrate specificity. sci-hub.box These studies have confirmed that granzyme B has a strong preference for an aspartic acid (Asp) residue at the P1 position. pnas.org The screening of positional scanning synthetic combinatorial libraries (PS-SCL) further elucidated the preferences at other positions, leading to the identification of the optimal Ile-Glu-Pro-Asp (IEPD) sequence. sci-hub.box

The data below summarizes the enzymatic targets and kinetic parameters for Ac-Ile-Glu-Pro-Asp-pNA and a related substrate.

| Compound Name | Enzymatic Target(s) | Kinetic Parameters |

| Ac-Ile-Glu-Pro-Asp-pNA | Granzyme B, Caspase-8 caymanchem.comcaymanchem.com | For Granzyme B: kcat/Km = 6.6 x 10⁴ M⁻¹s⁻¹ merckmillipore.com |

| Ac-Ile-Glu-Thr-Asp-pNA | Caspase-8, Granzyme B echelon-inc.com | - |

| Ac-Asp-Glu-Val-Asp-pNA | Caspase-3 echelon-inc.com | Poorly cleaved by caspase-2 echelon-inc.com |

Methodological Applications of Ac Ile Glu Pro Asp Pna in Enzyme Assays

Colorimetric Assay Principles for Protease Activity Quantification

The use of Ac-Ile-Glu-Pro-Asp-pNA is founded on basic principles of enzyme kinetics and spectrophotometry. The core of the assay is the enzymatic hydrolysis of the peptide bond between the aspartic acid (Asp) residue and the p-nitroaniline (pNA) group.

Release and Spectrophotometric Detection of p-nitroaniline (pNA)

Ac-Ile-Glu-Pro-Asp-pNA is an N-terminally acetylated tetrapeptide linked to a chromogenic reporter molecule, p-nitroaniline. biocare.net In its intact, substrate form, the compound is colorless. Upon introduction of a specific protease, such as granzyme B, the enzyme recognizes and cleaves the peptide sequence after the aspartate residue. fishersci.comechelon-inc.com This enzymatic action liberates the p-nitroaniline group. fishersci.com Free p-nitroaniline in solution has a distinct yellow color, and this change forms the basis of the assay. sigmaaldrich.com The intensity of the color produced is directly proportional to the amount of pNA released, which in turn is a direct measure of the enzyme's proteolytic activity. sigmaaldrich.com

Spectrophotometric Quantification at Approximately 405 nm

The liberated p-nitroaniline can be accurately quantified by measuring its absorbance of light using a spectrophotometer or a microplate reader. echelon-inc.com p-Nitroaniline exhibits a maximum absorbance peak at wavelengths between 380 and 410 nm, with measurements commonly taken at 405 nm. fishersci.comechelon-inc.com The Beer-Lambert law can be applied to relate the absorbance directly to the concentration of the product formed. This allows for a quantitative determination of the rate of the enzyme-catalyzed reaction. The activity of the enzyme in a sample is calculated based on the change in absorbance over time. researchgate.net

Optimization of Reaction Conditions and Assay Parameters (e.g., pH, Buffer Composition, Incubation Time)

To ensure accurate and reproducible results, the conditions of the enzyme assay must be carefully optimized. Enzyme activity is highly sensitive to its chemical environment.

pH and Buffer Composition : Proteases have an optimal pH range in which they exhibit maximum activity. For instance, granzyme B assays are often performed in buffers with a neutral pH, such as HEPES buffer at pH 7.4. nih.gov The buffer composition is also critical; it must maintain the desired pH throughout the reaction and should not inhibit the enzyme. Common components can include salts like NaCl to maintain ionic strength and additives like glycerol (B35011) for enzyme stability. nih.gov

Incubation Time : The duration of the incubation period must be chosen to ensure the reaction rate is linear, which is a prerequisite for accurate kinetic measurements. If the incubation time is too short, the signal may be too weak to detect reliably. Conversely, if it is too long, substrate depletion or product inhibition can cause the reaction rate to decrease, leading to an underestimation of the initial velocity. Typical incubation times can range from minutes to hours, depending on the enzyme concentration and activity. nih.gov

Below is a table showing an example of assay conditions used for measuring granzyme B activity with Ac-Ile-Glu-Pro-Asp-pNA. nih.gov

| Parameter | Condition |

|---|---|

| Buffer | HEPES |

| pH | 7.4 |

| NaCl Concentration | 100 mM |

| Other Additives | 1 mM EDTA, 0.1% NP-40, 10% glycerol, 10 mM DTT |

| Incubation Temperature | 37 °C |

| Incubation Time | 30 min |

Integration into Kinetic Assay Formats

Beyond simple activity measurements, Ac-Ile-Glu-Pro-Asp-pNA is well-suited for detailed enzyme kinetic studies.

Determination of Michaelis-Menten Parameters (e.g., kcat/Km)

The substrate can be used to determine key Michaelis-Menten parameters, which describe the fundamental characteristics of an enzyme's catalytic efficiency. By measuring the initial reaction rates at various substrate concentrations, a saturation curve can be generated. From this data, the Michaelis constant (Km) and the maximum reaction velocity (Vmax) can be calculated. The Km value represents the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the affinity between the enzyme and the substrate. The catalytic constant (kcat), or turnover number, can be derived from Vmax. The ratio kcat/Km represents the catalytic efficiency of the enzyme, providing a measure of how efficiently it converts substrate to product. Kinetic studies have determined the Km for recombinant granzyme B with Ac-IEPD-pNA to be 57 µM. fishersci.com

The table below summarizes key kinetic parameters that can be determined using this substrate.

| Parameter | Description | Example Value |

|---|---|---|

| Km (Michaelis Constant) | Substrate concentration at half-maximal velocity; indicates substrate affinity. | 57 µM (for granzyme B) fishersci.com |

| Vmax (Maximum Velocity) | The maximum rate of reaction when the enzyme is saturated with substrate. | Varies with enzyme concentration |

| kcat (Catalytic Constant) | Turnover number; the number of substrate molecules converted to product per enzyme molecule per unit time. | Calculated from Vmax |

| kcat/Km (Catalytic Efficiency) | A measure of how efficiently an enzyme converts substrates into products. | Calculated from kcat and Km |

Real-time Monitoring of Substrate Hydrolysis

The continuous release of the colored p-nitroaniline product allows for the real-time monitoring of substrate hydrolysis. researchgate.net By placing the reaction mixture in a spectrophotometer capable of taking repeated measurements over time, a progress curve of product formation can be generated. This kinetic assay format is powerful for studying enzyme kinetics in detail, as it allows for the continuous observation of the reaction rate from its initiation. For example, absorbance readings can be taken at frequent intervals, such as every 15 seconds, to generate a precise rate of substrate cleavage. This approach is particularly useful for inhibitor screening, where the effect of a compound on the enzyme's activity can be observed continuously.

Utilization in Cellular Extracts and Cell-Free Systems

The tetrapeptide substrate Ac-Ile-Glu-Pro-Asp-PNA serves as a valuable tool for measuring specific protease activity within complex biological mixtures, such as cellular extracts and reconstituted cell-free systems.

Cellular extracts, or lysates, provide an environment that closely mimics the cellular milieu, containing a full complement of endogenous proteins, potential inhibitors, and activators. The introduction of Ac-Ile-Glu-Pro-Asp-PNA into cell lysates allows for the detection and quantification of target proteases, such as caspases or granzyme B, in a context that reflects their potential interactions with other cellular components. pnas.org Global N-terminomics studies have successfully utilized cell lysates to identify hundreds of natural caspase substrates by observing the generation of new N-termini upon the addition of specific caspases. pnas.org This approach allows for the determination of substrate cleavage rates in a complex environment, providing insights into enzyme function and substrate preference that may not be apparent with purified components alone. pnas.orgpnas.org

Cell-free systems offer a more controlled and customizable environment for enzymatic assays. mdpi.com These systems can be engineered to contain only the necessary components for transcription and translation, or can be reconstituted with specific purified enzymes. mdpi.comnih.gov This reductionist approach minimizes the complexity found in whole-cell lysates, thereby reducing background noise and eliminating interference from non-target proteases. mdpi.com In such a defined system, Ac-Ile-Glu-Pro-Asp-PNA can be used to precisely measure the kinetic parameters of a specific protease without the confounding variables of a cellular extract. This is particularly useful for high-throughput screening of enzyme inhibitors or for detailed mechanistic studies of protease function. scbt.com

Development of Related Chromogenic and Fluorogenic Probes

The core peptide sequence, Ile-Glu-Pro-Asp (IEPD), has been instrumental in the development of various reporter probes. The versatility of this sequence, recognized by key proteases in apoptosis like granzyme B and caspase-8, allows for its adaptation with different reporter groups to suit diverse experimental needs. cpcscientific.comechelon-inc.comechelon-inc.com

Ac-Ile-Glu-Pro-Asp-PNA is a classic example of a chromogenic substrate. Its design is based on the covalent linkage of the peptide sequence to a p-nitroaniline (pNA) molecule. echelon-inc.comresearchgate.net When the peptide is intact, the pNA group is colorless. However, upon enzymatic cleavage of the peptide bond C-terminal to the aspartate (Asp) residue, free pNA is released. scbt.comresearchgate.net This liberated pNA imparts a yellow color to the solution, which can be quantitatively measured by monitoring the absorbance of light at a wavelength of approximately 405 nm. echelon-inc.com

The application of pNA-modified substrates is widespread in biochemistry for its simplicity and cost-effectiveness. The this compound substrate is specifically used as a colorimetric probe for granzyme B, a serine protease released by cytotoxic T lymphocytes and natural killer cells that initiates caspase-mediated apoptosis. echelon-inc.com The rate of pNA release is directly proportional to the enzymatic activity of granzyme B, allowing for kinetic analysis of the enzyme. scbt.comechelon-inc.com This principle has been applied to various other caspase substrates, such as Ac-YVAD-pNA for caspase-1 and Ac-DEVD-pNA for caspases-3 and -7, making it a foundational technique in apoptosis research. scbt.comresearchgate.net

To enhance sensitivity and accommodate different detection instrumentation, the IEPD peptide sequence has been conjugated to fluorogenic reporter groups, primarily 7-amino-4-methylcoumarin (B1665955) (AMC) and 7-amino-4-trifluoromethylcoumarin (AFC). echelon-inc.comechelon-inc.com These fluorogenic substrates operate on a similar principle to their chromogenic counterparts: the reporter group is quenched when attached to the peptide and becomes highly fluorescent upon enzymatic cleavage and release. nih.govnih.gov Fluorescence-based assays are generally more sensitive than absorbance-based assays, allowing for the detection of lower enzyme concentrations.

Ac-Ile-Glu-Pro-Asp-AMC is a fluorogenic substrate for caspase-8 and granzyme B. echelon-inc.com Cleavage of the substrate releases the fluorescent AMC group, which is detected by measuring emission at 440-460 nm following excitation at 360-380 nm. echelon-inc.com AMC is a widely used fluorophore for developing various caspase substrates, including probes for caspase-1 and executioner caspases. scbt.comnih.govthermofisher.com

Ac-Ile-Glu-Pro-Asp-AFC is another fluorogenic substrate designed for granzyme B. echelon-inc.com The AFC reporter group has spectral properties that are shifted to longer wavelengths compared to AMC, with excitation at 395-400 nm and emission at 495-505 nm. echelon-inc.com This spectral shift can be advantageous in reducing background fluorescence from biological samples. The development of AFC-based probes, such as Ac-VDTTD-AFC, has also been explored to create more selective substrates for specific caspases, like caspase-2. nih.gov

The choice between pNA, AMC, and AFC reporter groups allows researchers to select the most appropriate substrate based on the required sensitivity, available equipment (spectrophotometer vs. fluorometer), and the specific properties of the biological sample being assayed.

Interactive Data Table: Comparison of Reporter Groups for Ac-IEPD Peptide

| Reporter Group | Compound Name | Assay Type | Detection Wavelength (nm) | Primary Target Enzymes |

| pNA (p-nitroaniline) | Ac-Ile-Glu-Pro-Asp-pNA | Colorimetric | Absorbance at 405 | Granzyme B echelon-inc.com |

| AMC (7-amino-4-methylcoumarin) | Ac-Ile-Glu-Pro-Asp-AMC | Fluorogenic | Ex: 360-380 / Em: 440-460 | Caspase-8, Granzyme B echelon-inc.com |

| AFC (7-amino-4-trifluoromethylcoumarin) | Ac-Ile-Glu-Pro-Asp-AFC | Fluorogenic | Ex: 395-400 / Em: 495-505 | Granzyme B echelon-inc.com |

Mechanistic Insights into Ac Ile Glu Pro Asp Pna Hydrolysis

Analysis of Proteolytic Cleavage Events at Aspartate Residues

The hydrolysis of Ac-Ile-Glu-Pro-Asp-PNA is characterized by the specific proteolytic cleavage C-terminal to the aspartate residue. This aspartate is designated as the P1 residue in accordance with the standard protease nomenclature established by Schechter and Berger. nih.govqiagenbioinformatics.com The enzyme responsible for this cleavage recognizes the specific amino acid sequence and catalyzes the breaking of the peptide bond between the aspartate and the p-nitroaniline group.

Granzyme B, a serine protease found in cytotoxic T lymphocytes and natural killer (NK) cells, is a primary example of an enzyme that efficiently cleaves this substrate. echelon-inc.comnih.gov The specificity of Granzyme B for aspartic acid at the P1 position is a key feature of its biological function, which includes inducing apoptosis in target cells by cleaving proteins, such as pro-caspases, at specific aspartate sites. nih.govuniprot.org The cleavage of Ac-Ile-Glu-Pro-Asp-PNA by Granzyme B releases the p-nitroaniline (pNA) molecule, which is a chromophore. nih.gov The liberation of pNA results in a measurable increase in absorbance at a wavelength of approximately 405 nm, providing a direct method to quantify the enzyme's activity. echelon-inc.com

While Granzyme B shows a strong preference for aspartate, the broader family of proteases that cleave after acidic residues, such as caspases, can sometimes exhibit promiscuity. For instance, caspases are known to cleave after glutamate (B1630785) residues, although with lower efficiency compared to aspartate. nih.gov However, the sequence Ile-Glu-Pro-Asp is an optimal recognition motif for human Granzyme B. nih.gov

| Substrate | Enzyme | P1 Residue | Cleavage Site | Released Reporter Group |

|---|---|---|---|---|

| Ac-Ile-Glu-Pro-Asp-PNA | Granzyme B | Aspartate (Asp) | Asp-|-PNA | p-nitroaniline (PNA) |

Investigation of Enzyme-Substrate Binding Dynamics

The efficiency of Ac-Ile-Glu-Pro-Asp-PNA hydrolysis is fundamentally dependent on the precise binding dynamics between the substrate and the enzyme's active site. For Granzyme B, the substrate-binding pocket is uniquely structured to accommodate the tetrapeptide sequence, particularly the negatively charged side chain of the P1 aspartate residue. uniprot.org

Crystallographic studies of human Granzyme B have revealed the architecture of its substrate-binding site. uniprot.org A critical interaction occurs in the S1 specificity pocket, where the guanidinium (B1211019) group of an arginine residue (Arg226) is positioned to form a salt bridge with the carboxylate side chain of the substrate's P1 aspartate. uniprot.org This electrostatic interaction is a primary determinant of the enzyme's specificity and anchors the substrate in the correct orientation for catalysis.

Further insights from molecular dynamics simulations, using the similar substrate Ac-IEPD-AMC, suggest a more complex and dynamic binding process. nih.gov These studies have highlighted the role of another residue, Arg216, which is located outside the conventional binding site. nih.govresearchgate.net Upon substrate approach, Arg216 is proposed to interact with the catalytic residue Asp103, causing the breakage of a hydrogen bond between Asp103 and His59 of the catalytic triad (B1167595). This conformational change expands the active site, facilitating more effective substrate binding. nih.govresearchgate.net The binding of an inhibitor, in contrast, prevents this Arg216-mediated interaction, thus blocking the enzyme's activity. nih.gov

| Parameter | Value | Significance |

|---|---|---|

| kcat/Km | 6.6 x 104 M-1s-1 | Represents the overall catalytic efficiency of the enzyme for the substrate. |

Catalytic Mechanism Considerations for Serine Proteases (e.g., Granzyme B)

Granzyme B belongs to the chymotrypsin (B1334515) superfamily of serine proteases, and its catalytic mechanism relies on a conserved catalytic triad of amino acids. nih.gov In human Granzyme B, this triad consists of His59, Asp103, and Ser198. nih.gov These residues work in concert to perform the nucleophilic attack on the peptide bond of the substrate.

The catalytic cycle begins with the binding of the Ac-Ile-Glu-Pro-Asp-PNA substrate to the active site, as described above. The catalytic process proceeds as follows:

Nucleophilic Attack: The hydroxyl group of Ser198, made more nucleophilic by the adjacent His59 (which is, in turn, oriented by Asp103), attacks the carbonyl carbon of the P1 aspartate residue. nih.govnih.gov

Formation of Tetrahedral Intermediate: This attack forms a short-lived, unstable tetrahedral intermediate. The negative charge that develops on the carbonyl oxygen is stabilized by interactions with the "oxyanion hole," a structural feature of the active site formed by the backbone amides of adjacent residues. nih.gov

Acyl-Enzyme Formation: The tetrahedral intermediate collapses, leading to the cleavage of the peptide bond between aspartate and p-nitroaniline. The p-nitroaniline portion of the substrate departs, protonated by His59. This leaves the N-terminal portion of the substrate covalently attached to the enzyme's serine residue, forming an acyl-enzyme intermediate.

Deacylation: A water molecule then enters the active site and is activated by His59 to act as a nucleophile. It attacks the carbonyl carbon of the acyl-enzyme intermediate, forming a second tetrahedral intermediate.

Enzyme Regeneration: This second intermediate collapses, releasing the Ac-Ile-Glu-Pro-Asp peptide product and regenerating the active enzyme with its free Ser198 hydroxyl group, ready for another catalytic cycle.

Recent computational studies suggest that the activation of this catalytic triad is a dynamic process. The interaction involving Arg216, which breaks the His59-Asp103 hydrogen bond upon substrate binding, is thought to be a crucial step that primes the catalytic triad for activity, facilitating the entire catalytic cycle. nih.govresearchgate.net This additional regulatory layer may contribute to the specificity of Granzyme B, as Arg216 is not a conserved residue among other granzymes. nih.gov

Role of Ac Ile Glu Pro Asp Pna in Biological Research Contexts

Studies on Apoptosis and Programmed Cell Death Pathways

The investigation of apoptosis is a cornerstone of research in developmental biology, immunology, and cancer. Ac-Ile-Glu-Pro-Asp-PNA is instrumental in elucidating the molecular mechanisms of apoptosis, particularly the pathways initiated by immune effector cells.

Granzyme B-Mediated Apoptosis Initiation

Granzyme B, upon entering a target cell, initiates a cascade of events leading to apoptosis. Ac-Ile-Glu-Pro-Asp-PNA is a valuable tool for studying this initiation phase. As a colorimetric substrate, it allows for the precise measurement of Granzyme B's enzymatic activity.

Research has established that the sequence Ile-Glu-Pro-Asp (IEPD) is an optimal cleavage site for human Granzyme B. The use of Ac-IEPD-pNA in assays enables researchers to quantify the activity of Granzyme B released by cytotoxic lymphocytes and to screen for inhibitors of this enzyme. The kinetic parameters of this interaction have been determined, providing a basis for comparative studies.

| Parameter | Value | Reference |

| Km for this compound | 57 µM | fishersci.com |

This table displays the Michaelis constant (Km) for the cleavage of this compound by Granzyme B, indicating the substrate concentration at which the reaction rate is half of the maximum.

Caspase Cascade Activation and Interplay

Granzyme B triggers apoptosis primarily through the activation of a family of cysteine proteases known as caspases. Ac-Ile-Glu-Pro-Asp-PNA is indirectly involved in studying this cascade by quantifying the activity of its primary activator, Granzyme B.

Granzyme B can directly cleave and activate effector caspases, such as caspase-3 and caspase-7, as well as initiator caspases like caspase-8. By measuring Granzyme B activity using this compound, researchers can correlate the level of this protease with the subsequent activation of the caspase cascade. This allows for a detailed examination of the hierarchy and interplay between different caspases in the apoptotic pathway. For example, studies have shown that Granzyme B-mediated cleavage of pro-caspase-3 is a critical step in executing the apoptotic program.

Exploration of Cellular Signaling and Regulatory Mechanisms

The utility of Ac-Ile-Glu-Pro-Asp-PNA extends beyond the direct study of apoptosis to the broader exploration of cellular signaling and regulatory mechanisms. Granzyme B has been shown to cleave a variety of substrates within the cell, thereby influencing multiple signaling pathways. By providing a reliable method to measure Granzyme B activity, this compound facilitates investigations into these non-canonical roles.

For instance, research has demonstrated that Granzyme B can cleave proteins involved in cell cycle regulation and DNA repair, suggesting a role in modulating cellular responses to stress and damage. The ability to accurately quantify Granzyme B activity with this compound is crucial for dissecting these complex signaling networks.

Research on Protein Processing and Proteolysis in Disease States

Dysregulated proteolysis is a hallmark of numerous diseases, including cancer and chronic inflammatory disorders. Ac-Ile-Glu-Pro-Asp-PNA is a key reagent in studies aimed at understanding the role of Granzyme B-mediated proteolysis in these pathological conditions.

In the context of cancer, Granzyme B released by tumor-infiltrating lymphocytes plays a crucial role in eliminating malignant cells. Assays using this compound can be employed to assess the cytotoxic potential of immune cells in the tumor microenvironment and to evaluate the efficacy of immunotherapies designed to enhance this anti-tumor response. sigmaaldrich.com Furthermore, the degradation of Granzyme B has been linked to a decreased susceptibility of cancer cells to NK-cell-mediated lysis under hypoxic conditions. sigmaaldrich.com

In inflammatory diseases, Granzyme B can be secreted into the extracellular space where it can cleave extracellular matrix proteins and process pro-inflammatory cytokines, such as Interleukin-1α (IL-1α), leading to their activation and exacerbating inflammation. nih.govexlibrisgroup.com The use of this compound allows for the quantification of Granzyme B activity in biological fluids and tissues from patients, providing insights into the pathogenic mechanisms of these diseases.

| Disease Context | Application of this compound | Research Focus |

| Cancer | Quantifying Granzyme B activity in tumor microenvironments. | Assessing anti-tumor immunity and therapeutic efficacy. sigmaaldrich.com |

| Inflammatory Diseases | Measuring Granzyme B activity in biological samples. | Investigating the role of Granzyme B in cytokine activation and tissue damage. nih.govexlibrisgroup.com |

This table summarizes the application of this compound in studying the role of Granzyme B-mediated proteolysis in different disease states.

Peptide Engineering and Structure Activity Relationship Sar Studies for Ac Ile Glu Pro Asp Pna

Rational Design of Peptide Analogues and Derivatives

The design of Ac-IEPD-pNA and its analogues is rooted in systematic studies that defined the optimal substrate sequences for granzyme B and caspases. A pivotal study by Thornberry et al. in 1997 utilized a combinatorial library of tetrapeptide substrates to map the specificities of various caspases and granzyme B. nih.gov This work identified a consensus sequence, (I/L/V)-E-X-D, as the preferred recognition motif for a subgroup of proteases including granzyme B and caspases-6, -8, and -9. nih.gov This finding provided a clear rationale for the presence of Isoleucine (Ile) at the P4 position and Glutamic acid (Glu) at the P3 position in high-affinity substrates.

Building on this, a 1998 study by Harris et al. further refined the extended substrate specificity for granzyme B, confirming that Ile-Glu-Pro-Asp (IEPD) is a highly optimal P4-P1 sequence. nih.gov The rational design of analogues has therefore focused on modifications at each of these positions to understand their contribution to binding and catalysis.

P4 Position (Ile): The initial screening identified a preference for branched, hydrophobic amino acids like Isoleucine, Leucine, or Valine at this position. nih.gov Isoleucine was confirmed as a superior residue for granzyme B recognition. nih.gov

P3 Position (Glu): A strong preference for the negatively charged Glutamic acid was established, highlighting the importance of electrostatic interactions within the enzyme's S3 subsite. nih.gov

P2 Position (Pro): The proline residue at the P2 position was found to be particularly favorable for granzyme B, contributing to a conformation that fits well into the enzyme's active site. nih.gov

P1 Position (Asp): Like caspases, granzyme B demonstrates a stringent requirement for an Aspartic acid residue at the P1 position, which anchors the substrate in the S1 pocket of the enzyme for cleavage. nih.govnih.gov

This systematic approach, moving from a broad consensus sequence to a highly optimized one, represents the core of the rational design strategy for this compound and its derivatives.

Development of Peptide-Based Inhibitors (e.g., Ac-Ile-Glu-Pro-Asp-CHO)

The knowledge gained from defining the optimal substrate sequence was directly translated into the development of potent enzyme inhibitors. The strategy involves retaining the high-affinity IEPD peptide sequence and replacing the cleavable pNA group with a chemical "warhead" that can interact with the enzyme's active site without being released.

A prominent example is Ac-Ile-Glu-Pro-Asp-CHO (Ac-IEPD-CHO) , a reversible aldehyde inhibitor of granzyme B. probechem.com The aldehyde functional group is an effective warhead because it is electrophilic and can be attacked by the nucleophilic serine residue in the active site of granzyme B, forming a stable but reversible covalent hemiacetal adduct. nih.gov This effectively blocks the enzyme's catalytic activity.

The development of Ac-IEPD-CHO from the this compound substrate is a classic example of substrate-based inhibitor design. The high affinity of the IEPD sequence directs the inhibitor to the correct enzyme, and the aldehyde warhead ensures its inhibitory function. This compound has been shown to be a potent inhibitor of granzyme B with a reported inhibition constant (Ki) of 80 nM. nih.govprobechem.com However, consistent with the shared substrate specificity, it also exhibits inhibitory activity against other proteases, such as caspase-7, albeit with a lower potency (Ki = 550 nM). nih.govprobechem.com

| Compound | Target Enzyme | Inhibition Constant (Ki) | Inhibitor Type |

|---|---|---|---|

| Ac-Ile-Glu-Pro-Asp-CHO | Granzyme B | 80 nM | Reversible |

| Ac-Ile-Glu-Pro-Asp-CHO | Caspase-7 | 550 nM | Reversible |

Strategies for Enhancing Substrate Selectivity and Sensitivity

A significant challenge in the use of IEPD-based compounds is the overlapping specificity between granzyme B and initiator caspases, particularly caspase-8. dntb.gov.uanih.gov Both enzymes efficiently recognize and cleave the IEPD sequence, which can lead to ambiguity when measuring enzyme activity in complex biological samples. Consequently, considerable effort has been directed toward enhancing the selectivity and sensitivity of these peptide tools.

Enhancing Selectivity: Improving selectivity requires exploiting the subtle structural differences between the active sites of granzyme B and caspases. The S1 subsite of granzyme B, for instance, is known to be larger and less charged than the corresponding pocket in caspases. rcsb.org This suggests that modifications to the P1 Asp residue or the addition of groups that interact with regions outside the primary binding pockets could confer selectivity. Strategies include:

Modification of the Peptide Backbone: Introducing non-standard amino acids or altering the peptide bonds can change the conformational preferences of the substrate, making it a better fit for one enzyme over another.

Extending the Peptide Sequence: The Harris et al. study demonstrated that residues beyond P4 (at P5 and P6) and P1' can influence granzyme B activity. nih.gov Systematically exploring these positions could yield sequences that are exclusively recognized by granzyme B.

Enhancing Sensitivity: The sensitivity of an assay is largely determined by the reporter group attached to the peptide. While p-nitroanilide (pNA) is convenient for colorimetric detection, fluorogenic reporters offer significantly higher sensitivity. nih.gov

Fluorogenic Reporter Groups: Replacing pNA with a fluorophore-quencher pair or a single fluorogenic group like 7-amino-4-methylcoumarin (B1665955) (AMC) or 7-amino-4-trifluoromethylcoumarin (AFC) can increase detection sensitivity by several orders of magnitude. nih.govmedchemexpress.comglpbio.com Upon cleavage, the fluorophore is released from the quenching effect of the peptide, producing a strong fluorescent signal. This allows for the detection of much lower concentrations of enzyme activity. nih.gov

| Compound | Reporter Group | Detection Method | Key Advantage |

|---|---|---|---|

| Ac-Ile-Glu-Pro-Asp-PNA | p-nitroanilide (pNA) | Colorimetric | Simplicity, cost-effectiveness |

| Ac-Ile-Glu-Pro-Asp-AMC | 7-amino-4-methylcoumarin (AMC) | Fluorometric | High sensitivity |

| Ac-Ile-Glu-Pro-Asp-AFC | 7-amino-4-trifluoromethylcoumarin (AFC) | Fluorometric | High sensitivity, altered spectral properties |

By systematically applying these strategies, researchers can engineer second-generation peptide analogues and inhibitors based on the Ac-Ile-Glu-Pro-Asp sequence with tailored properties for specific applications, moving from broad-spectrum probes to highly selective and sensitive tools for dissecting protease function.

Advanced Research Applications and Future Directions

Potential in High-Throughput Screening Methodologies

The chromogenic nature of Ac-Ile-Glu-Pro-Asp-pNA makes it an ideal substrate for high-throughput screening (HTS) assays designed to identify and characterize inhibitors of granzyme B. mybiosource.com Upon cleavage by granzyme B, the p-nitroaniline (pNA) moiety is released, resulting in a measurable color change that can be detected spectrophotometrically at approximately 405 nm. nih.govfishersci.commerckmillipore.com This straightforward and robust detection method is readily adaptable to the multi-well plate formats used in HTS, allowing for the rapid screening of large compound libraries.

Several commercially available granzyme B activity assay kits utilize substrates based on the IEPD sequence, including fluorogenic variants like Ac-IEPD-AFC and Ac-IEPD-AMC, which offer enhanced sensitivity. sigmaaldrich.comsigmaaldrich.commedchemexpress.com These kits provide a standardized and reliable platform for measuring granzyme B activity and are frequently employed in the search for novel therapeutic agents targeting this enzyme. sigmaaldrich.comnovusbio.com The principle of these assays involves the enzymatic hydrolysis of the substrate, leading to the release of a fluorescent or colored reporter molecule, with the signal intensity being directly proportional to the enzyme's activity.

The kinetic parameters of Ac-IEPD-pNA's interaction with granzyme B have been determined, with a reported Km value of 57 µM, indicating a strong affinity that is well-suited for screening assays. fishersci.com This allows for the identification of both competitive and non-competitive inhibitors. The application of such HTS assays is crucial in drug discovery programs aimed at developing modulators of granzyme B for various pathological conditions.

| Substrate | Detection Method | Wavelength (nm) | Key Features |

|---|---|---|---|

| Ac-Ile-Glu-Pro-Asp-pNA | Colorimetric | ~405 | Simple, robust, suitable for initial HTS. |

| Ac-Ile-Glu-Pro-Asp-AMC | Fluorometric | Ex/Em = 380/500 | Higher sensitivity than colorimetric assays. |

| Ac-Ile-Glu-Pro-Asp-AFC | Fluorometric | Ex/Em = 380/500 | Enhanced fluorescence, often used for sensitive detection. |

Role in Diagnostic Tool Development for Protease-Related Conditions

Given the critical role of granzyme B in immune-mediated cell death, its activity is often dysregulated in various diseases, including autoimmune disorders, viral infections, and cancer. This has positioned granzyme B as a promising biomarker for disease diagnosis, prognosis, and monitoring treatment responses. Ac-Ile-Glu-Pro-Asp-pNA and its derivatives are instrumental in the development of assays to quantify granzyme B activity in biological samples.

The ability to measure granzyme B activity in cell lysates and other biological fluids provides valuable insights into the status of cytotoxic T lymphocyte (CTL) and natural killer (NK) cell responses. novusbio.com For instance, elevated granzyme B levels have been associated with the efficacy of certain cancer immunotherapies. researchgate.net Assays utilizing the IEPD sequence can therefore aid in assessing the effectiveness of such treatments.

Beyond in vitro diagnostics, the IEPD motif is being explored for in vivo imaging applications. Researchers have developed a positron emission tomography (PET) probe, termed 64Cu-GRIP B, which incorporates an optimized GZMB cleavage sequence. nih.govacs.org This probe allows for the non-invasive, real-time imaging of granzyme B activity in living organisms, offering a powerful tool for studying immune responses and disease progression. nih.govacs.org Furthermore, fluorogenic probes based on the IEPD scaffold have been designed for the in-biopsy evaluation of T cell cytotoxic activity, demonstrating the potential for near-patient diagnostic applications. ed.ac.uknih.gov

Advancements in Molecular Interaction Studies (e.g., Molecular Docking)

Understanding the precise molecular interactions between granzyme B and its substrates is crucial for the rational design of specific inhibitors and probes. Ac-Ile-Glu-Pro-Asp-pNA and its analogs serve as valuable tools in these investigations. Molecular dynamics simulations have been employed to study the binding of the substrate Ac-IEPD-AMC to the active site of human granzyme B. nih.gov

These computational studies have provided detailed insights into the catalytic mechanism of the enzyme. nih.gov For example, simulations have revealed an extended network of interactions involving residues outside the conventional binding site, such as Arg216, which plays a role in facilitating substrate binding and activating the catalytic triad (B1167595) (His59, Asp103, and Ser198). nih.gov By comparing the binding of the substrate (Ac-IEPD-AMC) with an inhibitor (Ac-IEPD-CHO), researchers have been able to elucidate the structural changes that occur upon substrate binding versus inhibitor binding, which is critical for the design of highly specific granzyme B inhibitors. nih.gov

These molecular-level insights, gained through a combination of experimental data with synthetic substrates and computational modeling, are accelerating the development of next-generation therapeutics that can selectively target granzyme B.

Interdisciplinary Approaches in Chemical Biology and Proteomics

The study of Ac-Ile-Glu-Pro-Asp-pNA exemplifies the synergy between chemical biology and proteomics. This synthetic peptide, a product of chemical synthesis, serves as a probe to investigate complex biological processes. Proteomic approaches, in turn, are used to identify the natural substrates of granzyme B in an unbiased, large-scale manner. nih.govuniroma2.it

Techniques such as two-dimensional gel electrophoresis coupled with mass spectrometry have been utilized to identify novel granzyme B substrates in cell lysates. nih.govuniroma2.it This allows for a broader understanding of the biological pathways regulated by granzyme B. The knowledge gained from proteomics, specifically the identification of preferred cleavage sequences, can then be used to design more specific and efficient synthetic substrates and inhibitors. acs.org

This iterative process of discovery, where chemical tools are used to probe biological systems and the findings from these systems are used to refine the chemical tools, is a hallmark of modern chemical biology. The use of peptide nucleic acids (PNA) in chemical biology and drug discovery further highlights the potential for creating novel molecular probes and therapeutic agents. nih.gov The integration of these disciplines is essential for unraveling the complex roles of proteases like granzyme B in health and disease.

Q & A

Q. What are the standard experimental protocols for determining enzymatic activity using Ac-Ile-Glu-Pro-Asp-PNA as a substrate?

- Methodological Answer : Enzymatic activity assays typically involve measuring the cleavage of Ac-Ile-Glu-Pro-Asp-PNA by Granzyme B or caspases. Key steps include:

- Substrate Preparation : Dissolve the compound in DMSO or assay buffer (e.g., 50 mM HEPES, pH 7.4) to avoid precipitation. Ensure purity ≥95% (HPLC) for reproducibility .

- Kinetic Measurements : Use spectrophotometry to monitor absorbance at 405 nm (p-nitroaniline release). Include negative controls (e.g., enzyme inhibitors like Z-VAD-FMK) and positive controls (purified enzyme) .

- Data Normalization : Express activity as µmol pNA released per minute, normalized to protein concentration.

Q. How should researchers control for variables affecting the stability of Ac-Ile-Glu-Pro-Asp-PNA in experimental conditions?

- Methodological Answer : Stability is influenced by storage temperature, buffer composition, and handling:

- Storage : Store lyophilized powder at 2–8°C; avoid repeated freeze-thaw cycles of stock solutions .

- Buffer Optimization : Use reducing agents (e.g., DTT) to prevent oxidation and protease-free buffers to avoid unintended degradation .

- Validation : Pre-test substrate integrity via HPLC before critical experiments .

Q. What are the critical parameters for validating the specificity of Ac-Ile-Glu-Pro-Asp-PNA in caspase or Granzyme B assays?

- Methodological Answer : Specificity validation requires:

- Enzyme Inhibition : Compare activity in the presence of selective inhibitors (e.g., Ac-DEVD-CHO for caspases) .

- Cross-Reactivity Tests : Test against related proteases (e.g., thrombin, trypsin) to confirm substrate selectivity .

- Mutagenesis Controls : Use enzyme-deficient cell lysates or recombinant enzymes with active-site mutations .

Advanced Research Questions

Q. How can researchers optimize assay conditions when using Ac-Ile-Glu-Pro-Asp-PNA to account for varying enzyme kinetics across biological samples?

- Methodological Answer : Optimization involves:

- pH and Ionic Strength Screening : Test activity across pH 6.0–8.0 and salt concentrations (50–200 mM NaCl) to mimic physiological variability .

- Temperature Gradients : Conduct assays at 25°C (room temperature) and 37°C (physiological) to assess thermal stability .

- Data Adjustment : Use the Michaelis-Menten equation to calculate and , adjusting for sample-specific enzyme concentrations .

Q. What statistical approaches are recommended for analyzing dose-response relationships in Ac-Ile-Glu-Pro-Asp-PNA-based inhibition studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal dose-response curves (e.g., using GraphPad Prism) to determine IC50 values .

- Error Propagation : Include replicates (n ≥ 3) and report SEM or confidence intervals. Account for batch-to-batch substrate variability .

- Multivariate Analysis : Use ANOVA to assess interactions between inhibitors and experimental variables (e.g., pH, temperature) .

Q. How should conflicting kinetic data obtained from Ac-Ile-Glu-Pro-Asp-PNA assays be analyzed to distinguish biological from methodological causes?

- Methodological Answer :

- Root-Cause Analysis :

- Triangulation : Validate findings with orthogonal methods (e.g., Western blot for caspase activation) .

Q. What strategies mitigate batch-to-batch variability in Ac-Ile-Glu-Pro-Asp-PNA synthesis for longitudinal studies?

- Methodological Answer :

- Quality Control : Require certificates of analysis (CoA) for each batch, specifying HPLC purity and mass spectrometry validation .

- Normalization : Calibrate each batch against a reference standard using kinetic assays .

- Collaborative Validation : Share samples between labs to confirm reproducibility .

Data Presentation and Reproducibility

Q. How should researchers document Ac-Ile-Glu-Pro-Asp-PNA-based assays to ensure reproducibility?

- Methodological Answer : Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.